molecular formula C63H102O33 B13444577 Arganine B

Arganine B

Cat. No.: B13444577
M. Wt: 1387.5 g/mol
InChI Key: LZPISZISNKRDJE-ZDTZXAACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It contains an α-amino group, an α-carboxylic acid group, and a side chain consisting of a 3-carbon aliphatic straight chain ending in a guanidino group . This compound is essential for various physiological processes, including protein synthesis, wound healing, and immune function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Arginine B can be synthesized through several methods. One common method involves the chemical synthesis from ornithine via the intermediate citrulline. This process typically involves the use of reagents such as ammonia and carbon dioxide under specific pH conditions . Another method involves the fermentation of sugars using microorganisms that produce arginine as a metabolic byproduct .

Industrial Production Methods

Industrial production of arginine B often involves microbial fermentation. Specific strains of bacteria or yeast are cultivated in large bioreactors, where they convert sugars into arginine through their metabolic pathways. The fermentation broth is then processed to extract and purify the arginine .

Chemical Reactions Analysis

Types of Reactions

Arginine B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving arginine include dicarbonyl compounds like phenylglyoxal and cyclohexanedione, which react with the guanidino group of arginine . These reactions typically occur under mild conditions, such as room temperature and neutral pH.

Major Products

The major products formed from reactions involving arginine include nitric oxide, citrulline, and various peptides and proteins .

Comparison with Similar Compounds

Properties

Molecular Formula

C63H102O33

Molecular Weight

1387.5 g/mol

IUPAC Name

[(2S,3R,4S,5R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8R,8aR,9R,10R,11S,12aR,14bS)-5,8,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C63H102O33/c1-23-44(92-51-43(81)45(29(70)18-85-51)93-55-48(82)62(84,21-66)22-88-55)39(77)42(80)52(89-23)94-46-34(72)28(69)17-86-54(46)96-56(83)63-11-10-57(2,3)12-25(63)24-8-9-32-58(4)13-27(68)49(59(5,20-65)47(58)26(67)14-61(32,7)60(24,6)15-33(63)71)95-53-41(79)38(76)36(74)31(91-53)19-87-50-40(78)37(75)35(73)30(16-64)90-50/h8,23,25-55,64-82,84H,9-22H2,1-7H3/t23-,25-,26+,27-,28+,29+,30+,31+,32+,33+,34-,35+,36+,37-,38-,39-,40+,41+,42+,43+,44-,45-,46+,47+,48-,49-,50+,51-,52-,53-,54-,55-,58+,59-,60+,61+,62+,63+/m0/s1

InChI Key

LZPISZISNKRDJE-ZDTZXAACSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@@H]6[C@]7(C[C@@H]([C@@H]([C@@]([C@@H]7[C@@H](C[C@]6([C@@]5(C[C@H]4O)C)C)O)(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C7(CC(C(C(C7C(CC6(C5(CC4O)C)C)O)(C)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O

Origin of Product

United States

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